Phenylphosphonothioic dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

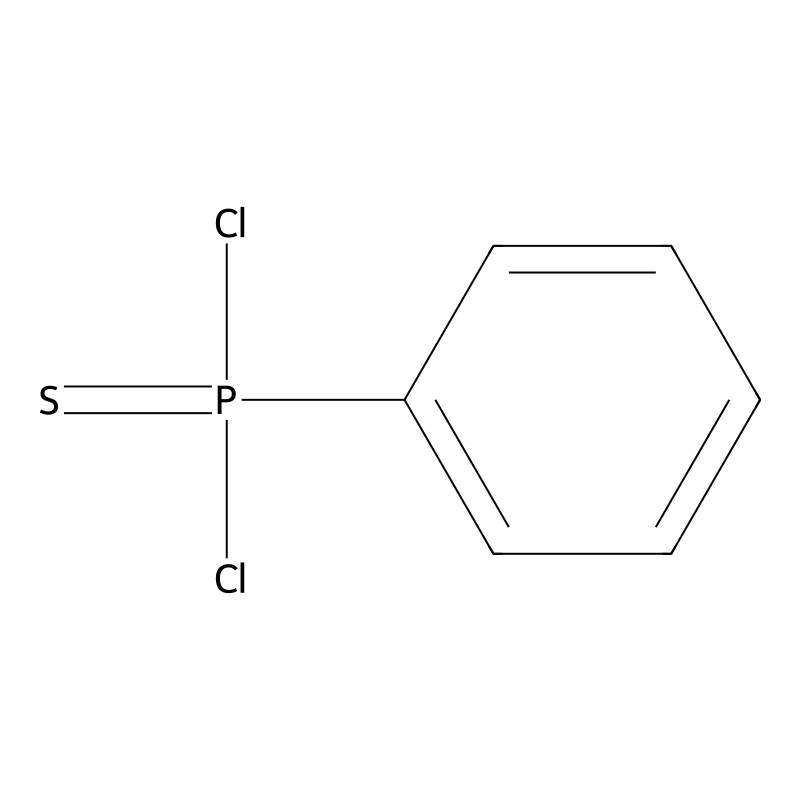

Phenylphosphonothioic dichloride is a phosphorus-containing compound with the chemical formula C₆H₅Cl₂PS. It is characterized by a phosphorus atom bonded to a phenyl group, two chlorine atoms, and a sulfur atom. This compound is known for its reactivity and is primarily utilized in synthetic organic chemistry. It exhibits properties typical of phosphonothioates, including potential applications in various

Synthesis of Organophosphorus Flame Retardants

PPD can be a starting material for the synthesis of organophosphorus flame retardants. These flame retardants are chemicals added to materials like plastics and textiles to slow down their burning. Research in this area focuses on developing more efficient methods for synthesizing these flame retardants from PPD while improving their flame retardant properties. Source: Advances in Phosphorus Flame Retardants - ScienceDirect:

Development of Novel Insecticides

Organophosphorus compounds derived from PPD have been explored as potential insecticides. Research in this area involves studying the mode of action of these insecticides on insects and evaluating their effectiveness against target pests. However, it's important to note that some organophosphorus insecticides can be toxic to humans and the environment. Safer alternatives are continually being sought. Source: Comprehensive Insect Physiology, Biochemistry, and Pharmacology - ScienceDirect:

Phenylphosphonothioic dichloride participates in several notable reactions:

- Reactions with Amines: It reacts with dibenzylamine to form various derivatives, including PhP(S)Cl[N(CH₂Ph)₂] and PhP(S)N(CH₂Ph)₂, showcasing its ability to form stable adducts with nitrogen-containing compounds .

- Reactions with Aldonitrones: The compound can react with α-aryl-N-methylnitrones, leading to the formation of new phosphonothioate derivatives .

These reactions highlight the versatility of phenylphosphonothioic dichloride in organic synthesis.

Phenylphosphonothioic dichloride can be synthesized through several methods:

- Reaction with Thiophosphoryl Trichloride: One common method involves reacting benzene with thiophosphoryl trichloride, which yields phenylphosphonothioic dichloride as a product .

- Direct Chlorination: Another approach may include chlorination of phenylphosphonic compounds under controlled conditions to introduce sulfur into the structure.

These methods underscore the compound's accessibility for research and industrial applications.

Phenylphosphonothioic dichloride has various applications in chemical synthesis and industry:

- Synthesis of Phosphonothioates: It serves as an intermediate in the synthesis of other phosphonothioate compounds, which are useful in agrochemicals and pharmaceuticals.

- Catalysis: Its reactivity makes it a potential catalyst or reagent in organic reactions, particularly those involving nucleophilic substitutions.

Phenylphosphonothioic dichloride shares structural similarities with several other phosphorus-containing compounds. Here are a few notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Phenylphosphonic dichloride | Phosphonic compound | Lacks sulfur; used in similar synthetic routes |

| Diphenylphosphinothioic chloride | Thionophosphate | Contains two phenyl groups; exhibits different reactivity |

| Thiophosphoryl trichloride | Thiophosphate | More reactive due to three chlorine atoms |

Uniqueness

Phenylphosphonothioic dichloride is unique due to its combination of both phosphorus and sulfur functionalities along with its chlorinated structure. This combination allows for distinct reactivity patterns not found in similar compounds, making it particularly valuable in specialized chemical syntheses.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Precursor to leptophos